molecular formula C13H14N2O B14189324 2,3-Dimethyl-6-(4-methylphenyl)-1-oxo-1lambda~5~-pyrazine CAS No. 922525-17-5

2,3-Dimethyl-6-(4-methylphenyl)-1-oxo-1lambda~5~-pyrazine

Cat. No.: B14189324
CAS No.: 922525-17-5
M. Wt: 214.26 g/mol
InChI Key: FGDAAMQVHPMSIQ-UHFFFAOYSA-N
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Description

2,3-Dimethyl-6-(4-methylphenyl)pyrazine 1-oxide is a heterocyclic aromatic compound that belongs to the pyrazine family. Pyrazines are known for their diverse biological activities and are commonly found in nature, including in DNA, RNA, flavors, and fragrances

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-6-(4-methylphenyl)pyrazine 1-oxide can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dimethylpyrazine with 4-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-6-(4-methylphenyl)pyrazine 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring .

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-6-(4-methylphenyl)pyrazine 1-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethyl-6-(4-methylphenyl)pyrazine 1-oxide is unique due to the presence of both dimethyl and 4-methylphenyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

922525-17-5

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

2,3-dimethyl-6-(4-methylphenyl)-1-oxidopyrazin-1-ium

InChI

InChI=1S/C13H14N2O/c1-9-4-6-12(7-5-9)13-8-14-10(2)11(3)15(13)16/h4-8H,1-3H3

InChI Key

FGDAAMQVHPMSIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(C(=[N+]2[O-])C)C

Origin of Product

United States

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